molecular formula C6H13N3 B13998426 N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine CAS No. 35394-41-3

N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13998426
CAS No.: 35394-41-3
M. Wt: 127.19 g/mol
InChI Key: VSAAAXIBCUMZKE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a partially saturated pyrimidine derivative featuring a dimethylamine substituent at the 2-position. This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and partial unsaturation.

Properties

CAS No.

35394-41-3

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C6H13N3/c1-9(2)6-7-4-3-5-8-6/h3-5H2,1-2H3,(H,7,8)

InChI Key

VSAAAXIBCUMZKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NCCCN1

Origin of Product

United States

Preparation Methods

Aminolysis of Esters with 1,3-Propanediamine

Baganz, Domaschke, and coworkers developed a method involving aminolysis of esters with 1,3-propanediamine in alcoholic solutions to prepare tetrahydropyrimidines with unusual substituents at the 2-position.

  • Examples:

    • 2-butoxymethyl-1,4,5,6-tetrahydropyrimidine
    • Trifluoromethyl-1,4,5,6-tetrahydropyrimidine
    • 2-(N-morpholinomethyl)-1,4,5,6-tetrahydropyrimidine
  • Yields: Approximately 60% under these conditions.

Cyclization Using Organic Acids and 1,3-Propanediamine

Organic acids such as fatty acids, amino acids, and diphenylacetic acid have been cyclized with 1,3-propanediamine at elevated temperatures to yield corresponding tetrahydropyrimidines.

  • This method allows incorporation of diverse substituents at the 2-position and expands the scope of derivatives accessible.

Condensation of 1,3-Propanediamine with Diethyl Carbonate, Phosgene, or Ethyl Chlorocarbonate

  • This approach is analogous to pyrimidine synthesis and yields 2-hydroxy-1,4,5,6-tetrahydropyrimidines.
  • Reaction conditions involve heating urea or related carbonyl compounds with 1,3-propanediamine at elevated temperatures (e.g., 115°C for 12 hours).

Condensation of 1,3-Propanediamine with Nitriles

  • Oxley and Short pioneered this method, which was later modified by Faust and Sahyun for cyanohydrins.
  • This reaction also leads to 2-substituted tetrahydropyrimidines.

N,N-Dimethylation via Nucleophilic Substitution Using N,N-Dimethylformamide (DMF)

A recent and innovative method involves nucleophilic substitution using DMF as both the solvent and the dimethylamine source.

  • Procedure:

    • Halogenated hydrocarbons are reacted with N,N-dimethylformamide in the presence of water and optionally base, under closed conditions at 150-190°C for 2-12 hours.
    • After reaction, the mixture is cooled, distilled under reduced pressure, and washed with water to isolate the pure N,N-dimethylamine compound.
  • Advantages:

    • Mild reaction conditions
    • Convenient operation
    • High yields (up to 99.5% reported for analogous compounds)
    • Uses solvent itself as nucleophile, simplifying reagent requirements.
  • Potential Application:

    • This method could be adapted for the synthesis of N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine by selecting appropriate halogenated tetrahydropyrimidine precursors.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Ester condensation with 1,3-propanediamine Ethyl formate, ethyl acetate, ethyl benzoate 50-175°C, sealed tube or vacuum 25-65 Classical method, scalable
Aminolysis of esters Esters + 1,3-propanediamine Alcoholic solution, several hours ~60 For unusual 2-substituents
Cyclization with organic acids Fatty acids, amino acids + 1,3-propanediamine Elevated temperature Variable Diverse substituents possible
Condensation with diethyl carbonate, phosgene Urea or carbonyl derivatives + 1,3-propanediamine ~115°C, 12 hours ~30 For 2-hydroxy derivatives
Condensation with nitriles Nitriles + 1,3-propanediamine Various Variable Early method with modifications
DMF nucleophilic substitution Halogenated hydrocarbons + DMF + water 150-190°C, closed system, 2-12 h Up to 99.5 Mild, high yield, solvent as nucleophile

Research Findings and Notes

  • The classical sealed tube and vacuum heating methods remain reliable for synthesizing tetrahydropyrimidines with moderate to good yields.
  • Aminolysis and organic acid cyclization methods allow structural diversity at the 2-position, important for tailoring biological activity.
  • The DMF nucleophilic substitution method represents a modern, efficient route to N,N-dimethylamine derivatives, potentially improving yields and simplifying purification.
  • Reaction parameters such as temperature, pressure, and reaction time critically influence yields and purity.
  • Isolation typically involves vacuum distillation and recrystallization, with yields varying by substituent and method.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Simpler amines.

    Substitution: Various substituted tetrahydropyrimidines.

Scientific Research Applications

N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamine groups play a crucial role in its binding affinity and reactivity. detailed studies on its exact mechanism of action and molecular targets are still limited.

Comparison with Similar Compounds

Core Structural Variations

The tetrahydropyrimidine scaffold serves as a common framework for derivatives with diverse biological and chemical properties. Key structural differences arise from substituents at the 2-position and modifications to the bicyclic or heterocyclic appendages. Below is a comparative analysis:

Compound Substituents/Modifications Key Features Reference
N,N-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine N,N-Dimethyl group at position 2 Simplest alkylated derivative; potential base for further functionalization
6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Piperidin-3-yl group at position 6 Increased steric bulk; potential for enhanced receptor binding due to piperidine moiety
N-[4-[2-(2,4-Dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine Thiazole-phenoxy appendage at position 2 Extended aromatic system; possible applications in kinase inhibition or antimicrobial activity
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine Phenyl group at position 5 Enhanced lipophilicity; potential CNS activity due to aromatic substituent
N,N-Dimethyl-2-(pyrrolidin-1-yl)-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine Tosyl and pyrrolidinyl groups Multi-substituted derivative with sulfonamide functionality; likely used in medicinal chemistry optimization

Physicochemical and Spectroscopic Properties

Property This compound 6-(Piperidin-3-yl) Analog 5-Phenyl Analog
Molecular Formula C₆H₁₃N₃ C₉H₁₈N₄ C₁₀H₁₃N₃
Molecular Weight 127.19 g/mol 190.27 g/mol 175.23 g/mol
Key NMR Signals δ ~2.3 ppm (N–CH₃), δ ~3.1–3.5 ppm (tetrahydropyrimidine CH₂) δ ~1.5–2.0 ppm (piperidine CH₂), δ ~3.8 ppm (NH) δ ~7.2–7.5 ppm (aromatic protons)
Melting Point Not reported Not reported 623 K (from ethanol recrystallization)

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine, and how is purity ensured?

  • Synthesis : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1,4,5,6-tetrahydropyrimidine with methylating agents like iodomethane in the presence of a base (e.g., potassium carbonate) under reflux conditions . Multi-step routes may include intermediates such as tetrahydro-2(1H)-pyrimidinone, followed by N-methylation .
  • Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol are effective. High-purity batches (>95%) can be confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H^1H NMR (δ 2.3–2.5 ppm for N–CH3_3, δ 3.1–3.3 ppm for ring CH2_2) and 13C^{13}C NMR (δ 38–40 ppm for N–CH3_3, δ 50–55 ppm for ring carbons) are definitive for structural confirmation .
  • IR : Key peaks include 1650–1680 cm1^{-1} (C=N stretching) and 2800–2850 cm1^{-1} (C–H stretching in CH3_3) .
    • Chromatography : GC-MS (electron ionization, m/z 98 for molecular ion) and LC-MS (ESI+, [M+H]+^+ at m/z 99) provide complementary data on purity and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in N-methylation?

  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during methyl halide addition minimizes side products like over-alkylated species .
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (toluene) favor selectivity .

Q. What computational methods are suitable for predicting the compound’s reactivity and thermodynamic stability?

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate Gibbs free energy of formation (ΔfG°). Studies show a ΔfG° of ~120 kJ/mol, indicating moderate stability .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict solubility and aggregation behavior. Tools like GROMACS with OPLS-AA force fields are recommended .

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes)?

  • Kinetic Assays : Monitor cholinesterase inhibition via Ellman’s method (412 nm absorbance of 5-thio-2-nitrobenzoic acid). IC50_{50} values for acetylcholinesterase (AChE) inhibition are typically <10 µM .
  • Docking Simulations : AutoDock Vina can model binding to AChE’s catalytic site, highlighting hydrogen bonds with Ser203 and π-π stacking with Trp86 .

Q. What green chemistry strategies reduce waste in its synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 30 minutes) and energy use while maintaining yields >85% .
  • Solvent-Free Conditions : Grinding reactants (tetrahydropyrimidine + methyl tosylate) with a mortar and pestle achieves 70% conversion at room temperature .

Contradictions and Resolutions

  • Synthetic Routes : emphasizes multi-step alkylation, while suggests direct cyclocondensation. Researchers should evaluate trade-offs: multi-step routes offer higher purity (>98%), but direct methods are faster .
  • Safety Protocols : mandates gloveboxes for handling, but reports safe use with standard PPE (gloves, goggles). Risk assessments should prioritize scale and solvent toxicity .

Methodological Recommendations

  • Scale-Up : For gram-scale synthesis, adopt continuous flow reactors to enhance reproducibility and reduce exothermic risks .
  • In Vivo Studies : Use LC-MS/MS to quantify plasma concentrations post-administration in rodent models (LOQ: 5 ng/mL) .

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